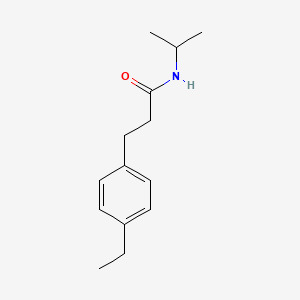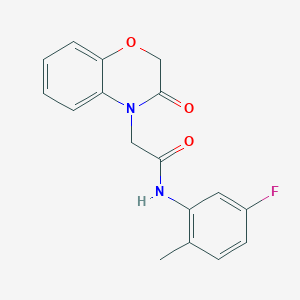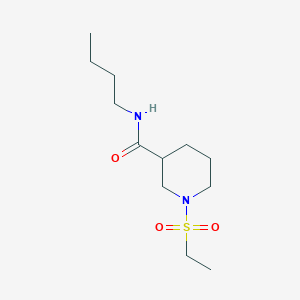![molecular formula C17H13N5OS B4443701 2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4443701.png)
2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Übersicht
Beschreibung
2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a phenyl group and a pyridin-2-ylsulfanyl methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyrimidine-2-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The resulting intermediate is then subjected to further functionalization to introduce the phenyl and pyridin-2-ylsulfanyl methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the process is also a key consideration, with continuous flow reactors being a potential option for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: The compound has shown promise in biological studies, particularly in the context of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly as an anticancer or antimicrobial agent. Its ability to inhibit specific enzymes or pathways is of particular interest.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds share the triazole-pyrimidine core structure and may have similar biological activities.
Phenyl-substituted triazoles: Compounds with a phenyl group attached to the triazole ring can exhibit similar chemical reactivity and biological properties.
Pyridinyl-substituted triazoles: The presence of a pyridinyl group can influence the compound’s binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and activities compared to other related compounds.
Eigenschaften
IUPAC Name |
2-phenyl-5-(pyridin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-15-10-13(11-24-14-8-4-5-9-18-14)19-17-20-16(21-22(15)17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXXNKGWTLYPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B4443622.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B4443626.png)
![4-[4-(2-Fluorophenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B4443633.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4443634.png)



![ethyl 3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B4443680.png)
![3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443694.png)
![N-cyclopropyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4443698.png)
![4-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B4443702.png)
![N-(3-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4443705.png)

![2-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4443722.png)
